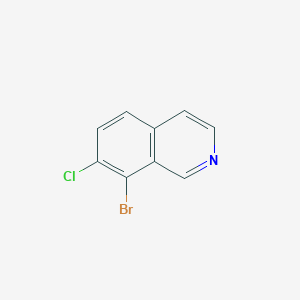

8-Bromo-7-chloroisoquinoline

描述

General Overview of Isoquinoline (B145761) Heterocycles in Academic Research

Isoquinoline and its derivatives are fundamental building blocks in the synthesis of a diverse range of organic compounds. rsc.org This structural motif is found in numerous alkaloids, many of which exhibit significant biological activities. nih.govuow.edu.au The inherent aromaticity and the presence of a basic nitrogen atom make isoquinolines versatile substrates for a variety of chemical transformations. oxfordsciencetrove.com Consequently, the development of novel synthetic methodologies for the construction and functionalization of the isoquinoline core remains an active and important area of academic research. rsc.orgnih.gov

Significance of Halogenated Isoquinolines as Synthetic Intermediates and Scaffolds

The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) on the isoquinoline ring dramatically influences its chemical properties and reactivity. Halogenated isoquinolines serve as highly valuable synthetic intermediates, primarily due to the ability of the carbon-halogen bond to participate in a wide range of cross-coupling reactions. acs.orgnih.gov These reactions, often catalyzed by transition metals like palladium, allow for the introduction of various substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of complex molecular architectures. rsc.org

Furthermore, the nature and position of the halogen substituents can modulate the electronic properties of the isoquinoline ring system, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. oxfordsciencetrove.comnih.gov This tunability makes halogenated isoquinolines attractive scaffolds for the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov For instance, the introduction of halogens can impact the biological activity and selectivity of isoquinoline-based enzyme inhibitors. nih.gov

Research Context of 8-Bromo-7-chloroisoquinoline within the Halogenated Isoquinoline Class

This compound is a specific member of the dihalogenated isoquinoline family. Its chemical identity is defined by the presence of a bromine atom at the 8-position and a chlorine atom at the 7-position of the isoquinoline core.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.5 g/mol |

| CAS Number | 2092424-29-6 |

The presence of two different halogen atoms at adjacent positions on the benzene (B151609) portion of the isoquinoline ring system presents unique opportunities for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited to achieve regioselective functionalization, allowing for the stepwise introduction of different substituents. This makes this compound a potentially valuable building block for the synthesis of highly substituted and complex isoquinoline derivatives. While specific research findings on this compound are not extensively detailed in the public domain, its structural features place it firmly within the class of halogenated isoquinolines that are of significant interest to synthetic chemists.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-7-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZWYGYMAXQFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 7 Chloroisoquinoline and Analogous Systems

Strategies for Direct Halogenation of Isoquinoline (B145761) Derivatives

Direct halogenation of the isoquinoline ring system is a primary method for introducing halogen substituents. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the isoquinoline core. For the synthesis of 8-Bromo-7-chloroisoquinoline, a sequential halogenation approach would be necessary.

Typically, the bromination of isoquinoline can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. This method has been shown to yield 5-bromoisoquinoline (B27571) and 5,8-dibromoisoquinoline. uwindsor.cagoogle.com Directing the bromination to the 8-position can be challenging and may require specific catalysts or blocking groups.

Subsequent chlorination of an 8-bromoisoquinoline (B29762) intermediate would then be required to furnish the target compound. Reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst are commonly employed for the chlorination of aromatic systems. wikipedia.org The position of the incoming chloro group will be directed by the existing bromo substituent and the electronic nature of the isoquinoline ring.

| Reagent | Position of Halogenation | Catalyst | Reference |

| N-Bromosuccinimide (NBS) | 5 and 8 | H₂SO₄ | uwindsor.cagoogle.com |

| Bromine (Br₂) | 5 and 7 | Chloroform | acgpubs.orgnih.gov |

| N-Chlorosuccinimide (NCS) | Varies | Lewis Acid | wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalized isoquinolines. nih.gov

Suzuki-Miyaura Coupling Approaches for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-synthesis.comyonedalabs.comlibretexts.org This methodology could be applied to the synthesis of this compound by coupling a suitably substituted boronic acid or ester with a dihaloisoquinoline, or by coupling a halogenated isoquinoline boronic acid ester with another halogen source. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

A general procedure for a Suzuki-Miyaura coupling involves an aryl halide, a boronic acid, a palladium catalyst such as PdCl₂(dppf), and a base like sodium carbonate, often in a biphasic solvent system. organic-synthesis.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Aryl Bromide | Phenylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane |

| Aryl Halide | Boronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene |

Other Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Negishi, Stille, Heck)

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is particularly useful for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org A potential route to this compound could involve the coupling of an organozinc reagent with a dihalo- or halo-functionalized isoquinoline.

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) coupled with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This method could be employed by reacting a stannylated isoquinoline with a halogenating agent or a halogenated isoquinoline with an organostannane.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While typically used to form carbon-carbon bonds with alkenes, variations of this reaction can be used to introduce functional groups that could be subsequently converted to halogens. nih.govresearchgate.net

Nucleophilic Aromatic Substitution Routes to Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, including halides, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org In the context of isoquinoline, the pyridine (B92270) ring is electron-deficient and can be susceptible to nucleophilic attack.

The synthesis of this compound via an SNAr pathway could involve a di-substituted isoquinoline with a good leaving group at the 7- or 8-position, which is then displaced by a chloride or bromide ion, respectively. The presence of activating groups or the formation of an N-oxide can facilitate this reaction.

Cyclization and Annulation Strategies for Constructing the Isoquinoline Core

Constructing the isoquinoline skeleton with the desired halogenation pattern already in place is an efficient synthetic strategy. Various cyclization and annulation reactions can be employed, starting from appropriately substituted benzene (B151609) derivatives.

One such method is the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized in the presence of electrophilic halogenating agents like iodine monochloride (ICl) to yield halogen-containing isoquinolines. nih.gov By starting with a suitably substituted benzaldehyde, it is conceivable to construct a 7,8-dihalo-substituted isoquinoline core.

Derivatization from Functionalized Isoquinoline Precursors (e.g., Hydroxy- and Amino-Isoquinolines)

Functionalized isoquinolines, such as those bearing hydroxy or amino groups, can serve as versatile precursors for the synthesis of halogenated derivatives.

A prominent method for the conversion of an amino group to a halogen is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an aromatic amine with nitrous acid, followed by treatment with a copper(I) halide (CuCl or CuBr) to introduce the corresponding halogen. wikipedia.orgnih.govmasterorganicchemistry.com Therefore, a 7-chloro-8-aminoisoquinoline or an 8-bromo-7-aminoisoquinoline could be a key intermediate for the synthesis of this compound. The classical Sandmeyer reaction can sometimes be limited by harsh acidic and oxidizing conditions. nih.gov

Hydroxy-isoquinolines can also be converted to their corresponding chloro derivatives using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a common step in the synthesis of various heterocyclic compounds.

| Precursor | Reagent | Product | Reaction Type |

| 8-Amino-7-chloroisoquinoline | 1. NaNO₂, HCl2. CuBr | This compound | Sandmeyer Reaction |

| 7-Amino-8-bromoisoquinoline | 1. NaNO₂, HCl2. CuCl | This compound | Sandmeyer Reaction |

| 8-Bromo-7-hydroxyisoquinoline | POCl₃ | This compound | Chlorination |

Stereoselective Synthesis and Chiral Induction in Halogenated Isoquinoline Derivatives

The introduction of chirality into the isoquinoline framework is a critical step in the synthesis of many biologically active compounds. For halogenated isoquinolines, such as this compound and its analogs, achieving stereoselectivity presents a unique set of challenges and opportunities. While specific literature on the stereoselective synthesis of this compound is not extensively detailed, a number of powerful asymmetric strategies have been developed for the broader class of isoquinoline derivatives. These methods can be conceptually applied to halogenated systems.

The primary approaches to inducing chirality in isoquinoline synthesis involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. These methods aim to control the formation of stereocenters, often at the C1 position of the isoquinoline core, leading to the preferential formation of one enantiomer or diastereomer over others.

One prominent strategy is the asymmetric modification of classical isoquinoline syntheses. For instance, the Bischler-Napieralski reaction, which typically forms dihydroisoquinolines from phenylethylamides, has been adapted for asymmetric synthesis. By using chiral phenylethylamides, it is possible to generate dihydroisoquinolines with stereochemical selectivities. Subsequent reduction of these intermediates can then lead to tetrahydroisoquinolines with multiple stereogenic centers rsc.org. Similarly, the Pictet-Spengler reaction and various Pomeranz-Fritsch cyclizations have been modified to incorporate chiral elements that guide the stereochemical outcome of the cyclization process acs.orgresearchgate.net.

Another significant avenue for stereoselective synthesis is through catalytic asymmetric reactions. For example, the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles can construct tetrahydroisoquinoline derivatives with high levels of diastereoselectivity and enantioselectivity nih.gov. This method provides an efficient route to complex chiral tetrahydroisoquinoline compounds under mild reaction conditions nih.gov. Furthermore, asymmetric transfer hydrogenation of dihydroisoquinolines using chiral metal complexes, such as those bearing chiral diamine ligands, has proven effective in producing chiral tetrahydroisoquinolines researchgate.net.

Chiral auxiliaries have also been successfully employed to direct the stereochemical course of reactions. Alanine (B10760859) derivatives, for instance, have been used as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives with good yields and high stereoselectivity nih.gov. The auxiliary can be removed in a later step, leaving the enantiomerically enriched isoquinoline core.

The strategic placement of bulky substituents on the isoquinoline ring system can also play a role in chiral induction. It has been hypothesized that introducing a bulky group at the C-8 position of the isoquinoline unit can create a confined and highly demanding chiral environment around a metal's active site in catalytic applications acs.org. This suggests that the inherent substitution pattern of compounds like this compound could be leveraged to influence the stereochemical outcome of subsequent transformations.

The following table summarizes some of the key methodologies for the stereoselective synthesis of isoquinoline derivatives, which are applicable to halogenated systems.

| Methodology | Key Features | Typical Stereoselectivity | Reference |

| Asymmetric Bischler-Napieralski Reaction | Use of chiral (S)-1-alkyl-1,2-diphenylethylamides. | 80–91% de | rsc.org |

| 1,3-Dipolar Cycloaddition | [3 + 2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. | >25:1 dr, >95% ee | nih.gov |

| Chiral Auxiliary Mediated Synthesis | Use of alanine derivatives as chiral auxiliaries. | High stereoselectivity | nih.gov |

| Asymmetric Transfer Hydrogenation | Use of chiral diamine ligands with Cp* metal complexes. | Up to 69% ee | researchgate.net |

| Modified Pictet-Spengler Reaction | Use of chiral phosphoric acids as catalysts. | High yields and enantioselectivity (95-99%) | sci-hub.box |

These synthetic strategies underscore the diverse approaches available for introducing chirality into the isoquinoline scaffold. While direct application to this compound would require further investigation and optimization, these methods provide a robust framework for the development of stereoselective syntheses for this and other halogenated isoquinoline derivatives.

Chemical Reactivity and Transformation of 8 Bromo 7 Chloroisoquinoline

Investigation of Halogen Reactivity: Differential Activation of Bromine vs. Chlorine

The presence of two distinct halogen atoms on the isoquinoline (B145761) core—bromine at the C8 position and chlorine at the C7 position—presents an opportunity for selective functionalization. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order of C-I > C-Br > C-OTf > C-Cl. tcichemicals.com This difference is attributed to the bond dissociation energies and the ease of oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles like those of the Suzuki or Buchwald-Hartwig reactions. libretexts.org

For 8-bromo-7-chloroisoquinoline, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective coupling reactions at the C8 position while leaving the C7-chloro group intact, provided the reaction conditions are carefully controlled. For instance, by using specific palladium catalysts and ligands, and by managing reaction times and temperatures, a nucleophile can be introduced selectively at the site of the bromine atom.

However, achieving perfect selectivity can be challenging. In some instances, particularly with highly active catalyst systems or prolonged reaction times, double substitution can occur, leading to the functionalization of both the C8 and C7 positions. To achieve monosubstitution at the C8-position, chemists often employ milder reaction conditions and a stoichiometric amount of the coupling partner. Conversely, to achieve disubstitution, an excess of the nucleophile and more forcing conditions are typically required.

Table 1: Selective vs. Non-Selective Halogen Functionalization

| Target | Position(s) Functionalized | Typical Conditions | Catalyst/Ligand System | Outcome |

|---|---|---|---|---|

| Monosubstitution | C8 (Bromine) | Lower temperature, shorter reaction time, 1.0-1.2 eq. nucleophile | Pd(OAc)₂ / SPhos | Selective C-Br activation |

| Disubstitution | C7 and C8 | Higher temperature, longer reaction time, >2.0 eq. nucleophile | Pd₂(dba)₃ / Xantphos | Activation of both C-Br and C-Cl |

Directed Ortho-Metalation and Related Lithiation/Transmetalation Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG), typically a heteroatom-containing functionality, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho-position. baranlab.orgorganic-chemistry.org In the case of isoquinoline derivatives, the ring nitrogen atom can act as a DMG, facilitating the removal of a proton from an adjacent carbon atom. harvard.edu

For this compound, the nitrogen atom directs metalation primarily to the C1 position. The process involves the use of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E+), allowing for the introduction of new functional groups at the C1 position.

The reaction proceeds as follows:

Coordination of the organolithium reagent to the isoquinoline nitrogen.

Deprotonation at the C1 position to form a C1-lithiated intermediate.

Quenching of the intermediate with an electrophile (e.g., aldehydes, ketones, alkyl halides, or CO₂) to yield the C1-substituted product.

This methodology provides a route to 1,7,8-trisubstituted isoquinolines, which can be challenging to synthesize through other methods. The halogen atoms at C7 and C8 are generally stable under these conditions, allowing for subsequent functionalization via the cross-coupling reactions described below.

Further Functionalization via Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis and provides the most versatile routes for the functionalization of this compound. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon bonds from aryl halides. libretexts.org The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a stepwise approach to complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is one of the most common methods for forming biaryl structures. Selective coupling at the C8-Br position can be achieved under relatively mild conditions. Subsequent, more forcing conditions can then be used to couple a different boronic acid at the C7-Cl position.

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.

Stille Coupling: This reaction utilizes an organotin reagent as the nucleophile to couple with the aryl halide.

Table 2: Examples of C-C Bond Forming Reactions

| Reaction | Nucleophile | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 8-Aryl-7-chloroisoquinoline |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 8-(Styryl)-7-chloroisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 8-(Phenylethynyl)-7-chloroisoquinoline |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 8-Vinyl-7-chloroisoquinoline |

The formation of carbon-heteroatom bonds is crucial for the synthesis of many pharmaceuticals and functional materials. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction can be applied to this compound to introduce a wide variety of nitrogen-containing substituents, first at the C8 position and subsequently at the C7 position if desired. beilstein-journals.org

Ullmann Condensation: A classical method, typically copper-catalyzed, for forming C-O, C-N, and C-S bonds. Modern variations often use palladium or copper with specific ligands to achieve these transformations under milder conditions. For example, coupling with phenols or thiols can introduce aryloxy or arylthio groups.

Table 3: Examples of C-Heteroatom Bond Forming Reactions

| Reaction | Nucleophile | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | 8-(Morpholino)-7-chloroisoquinoline |

| C-O Coupling | Phenol | Pd(OAc)₂ / Xantphos | 8-Phenoxy-7-chloroisoquinoline |

| C-S Coupling | Thiophenol | Pd(PPh₃)₄ | 8-(Phenylthio)-7-chloroisoquinoline |

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring

The isoquinoline ring system has a distinct reactivity pattern. The pyridine (B92270) ring is electron-deficient and is generally deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation). These reactions, if they occur, typically proceed on the benzene (B151609) ring, but the presence of deactivating halogen substituents on this ring makes such reactions difficult.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C1 position. A strong nucleophile can potentially displace a hydride ion at C1, although this is less common than functionalization via ortho-metalation.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the isoquinoline core are less common and typically require specific structural features or energetic conditions. Photochemical reactions can sometimes induce rearrangements or cleavage. For example, studies on the closely related 8-bromo-7-hydroxyquinoline system have shown that irradiation can lead to photodeprotection and, notably, dehalogenation reactions. nih.gov While not a ring-opening reaction, this dehalogenation represents a significant transformation of the molecule under photochemical conditions. True ring-opening of the stable isoquinoline system in this compound would likely require harsh oxidative or reductive conditions that would also affect the halogen substituents. No common, named rearrangement reactions are documented to proceed readily with this specific substrate under typical laboratory conditions. wiley-vch.de

Redox Chemistry: Reduction and Oxidation of the Isoquinoline Nucleus

The redox chemistry of the this compound nucleus, encompassing both reduction and oxidation reactions, is a critical aspect of its reactivity profile. These transformations can modify the aromaticity and substitution patterns of the molecule, providing pathways to a variety of derivatives with potential applications in medicinal chemistry and materials science. While specific studies on the redox behavior of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related halogenated quinolines and isoquinolines.

Reduction of the Isoquinoline Nucleus

The reduction of the isoquinoline core in this compound primarily involves the saturation of the pyridine ring to yield tetrahydroisoquinoline derivatives. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Catalytic Hydrogenation:

Catalytic hydrogenation of quinolines and isoquinolines is a common method for the reduction of the heterocyclic ring. For halogenated derivatives, the choice of catalyst and reaction conditions is crucial to achieve selective reduction of the pyridine ring without causing dehalogenation. Studies on the hydrogenation of bromo- and iodoquinolines have shown that with certain catalysts, such as Rhenium sulfide (B99878) (Re2S7) on carbon, the heterocyclic ring can be hydrogenated to the corresponding 1,2,3,4-tetrahydroquinolines while preserving the halogen substituents. digitellinc.com This suggests that 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline could potentially be synthesized from this compound under carefully controlled hydrogenation conditions.

The general reaction can be depicted as follows:

This compound → 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

However, dehalogenation is a common side reaction during catalytic hydrogenation, with the ease of halogen removal following the order I > Br > Cl. Therefore, selective reduction of the pyridine ring in this compound would require careful optimization of the catalyst, pressure, temperature, and solvent to minimize the cleavage of the C-Br and C-Cl bonds. Iron-based catalysts modified with N-doped carbon have also shown efficacy in the selective hydrogenation of (iso)quinolone derivatives, even in the presence of reducible functional groups like halogens. rsc.org

The table below summarizes typical conditions for the catalytic hydrogenation of related halo-aromatic and heterocyclic compounds, which could serve as a starting point for the reduction of this compound.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Potential Product |

| Pd/C | H₂ | Ethanol | 25-50 | 1-20 | 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |

| PtO₂ | H₂ | Acetic Acid | 25 | 1-4 | 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |

| Rh/C | H₂ | Ethanol/HCl | 25 | 1-4 | 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |

| Re₂S₇/C | H₂ | Methanol | 50 | 30 | 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |

Reduction with Metal Hydrides:

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for a variety of functional groups. vt.edulibretexts.orgyoutube.com While they are not typically used for the reduction of the aromatic isoquinoline ring itself, they can reduce isoquinolinium salts to dihydro- or tetrahydroisoquinolines. The reactivity of NaBH₄ is generally milder and more selective compared to the highly reactive LiAlH₄. vt.edulibretexts.org For this compound, prior activation, for instance by N-alkylation to form an isoquinolinium salt, would likely be necessary for reduction by these reagents.

Oxidation of the Isoquinoline Nucleus

The oxidation of the isoquinoline nucleus can lead to several products, including N-oxides, isoquinolinones, or ring-cleaved carboxylic acids, depending on the oxidant and reaction conditions.

N-Oxidation:

The nitrogen atom in the isoquinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation can be achieved using various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium percarbonate in the presence of a catalyst. rushim.ru The formation of an N-oxide significantly alters the electronic properties of the isoquinoline ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

The general reaction is as follows:

This compound → this compound N-oxide

The table below lists common reagents used for the N-oxidation of quinolines and isoquinolines.

| Oxidizing Agent | Solvent | Temperature (°C) | Potential Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 | This compound N-oxide |

| Hydrogen peroxide (H₂O₂) | Acetic Acid | 70-80 | This compound N-oxide |

| Sodium percarbonate/Rhenium catalyst | Dichloromethane | 25 | This compound N-oxide |

Oxidation to Isoquinolinones:

The isoquinoline nucleus can be oxidized to form isoquinolinone derivatives. For instance, light-driven aerobic oxidation of isoquinolinium salts has been reported to yield isoquinolinones. nih.govresearchgate.net This suggests that if this compound were first converted to an N-alkylisoquinolinium salt, it could potentially be oxidized to the corresponding 8-bromo-7-chloro-1(2H)-isoquinolinone.

Oxidative Cleavage:

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to the oxidative cleavage of either the benzene or the pyridine ring of the isoquinoline nucleus. This typically results in the formation of dicarboxylic acids. The specific products formed would depend on the reaction conditions and the electronic nature of the substituents on the rings. For this compound, oxidative cleavage is a potential but likely non-selective reaction pathway.

Dehydrogenation of Tetrahydroisoquinolines:

Computational Chemistry and Theoretical Investigations of 8 Bromo 7 Chloroisoquinoline

Quantum Chemical Calculations (DFT, ab initio)

Detailed quantum chemical calculations are instrumental in predicting and understanding the behavior of molecules. For 8-Bromo-7-chloroisoquinoline, such studies would provide invaluable insights.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals is a key indicator of chemical stability and reactivity. For this compound, specific values for HOMO and LUMO energies and the corresponding energy gap have not been reported in the existing literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack. The generation of an MEP map for this compound would require dedicated computational modeling, which has not been published.

Aromaticity Indices and Delocalization Energy Calculations

Aromaticity is a key concept in organic chemistry, and various computational indices are used to quantify it. Calculations of indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) would clarify the degree of aromatic character in the isoquinoline (B145761) ring system of this compound, particularly how it is influenced by the bromo and chloro substituents. Similarly, delocalization energy calculations would provide a quantitative measure of its electronic stability. Such specific data for this compound is currently unavailable.

Reactivity Descriptors: Fukui Functions, Local Softness, and Dual Descriptors

To predict the regioselectivity of chemical reactions, chemists rely on reactivity descriptors derived from conceptual DFT. Fukui functions, local softness, and dual descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. A computational study would be necessary to calculate these descriptors for this compound and map its reactive hotspots.

Predicted Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would serve as a benchmark for experimental studies. However, these predicted spectroscopic parameters are not available in the current body of scientific literature.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. By simulating reaction pathways, transition states, and activation energies, researchers can gain a deep understanding of how a reaction proceeds. For this compound, computational studies could elucidate the mechanisms of its synthesis or its participation in various chemical transformations. To date, no such mechanistic studies focusing on this specific compound have been published.

Identification and Characterization of Transition States and Reaction Intermediates

In the theoretical examination of chemical reactions involving this compound, the identification and characterization of transition states and reaction intermediates are paramount. These transient species provide a roadmap for the transformation of reactants to products. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries, energies, and vibrational frequencies of these fleeting structures.

For a typical reaction, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, computational chemists would model the potential energy surface. A transition state represents a first-order saddle point on this surface, corresponding to the maximum energy along the reaction coordinate. Its structure is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier.

Reaction intermediates, conversely, are local minima on the potential energy surface, representing stable, albeit often short-lived, species that are formed and consumed during the reaction. For instance, in a nucleophilic aromatic substitution on the this compound ring, a Meisenheimer complex could be a key intermediate. Computational modeling would provide the bond lengths, bond angles, and charge distribution of this intermediate, offering a detailed picture of its electronic structure.

Table 1: Illustrative Examples of Key Species in a Hypothetical Reaction Pathway of this compound

| Species | Description | Key Computational Characterization Metrics |

| Reactant | This compound | Optimized geometry, ground state energy, vibrational frequencies (all real) |

| Transition State | The highest energy point along the reaction coordinate | One imaginary frequency, optimized geometry of the saddle point |

| Intermediate | A stable species formed during the reaction | Optimized geometry, positive vibrational frequencies (all real) |

| Product | The final stable molecule formed | Optimized geometry, ground state energy, vibrational frequencies (all real) |

Energy Profiles of Key Reaction Pathways

The energy profile of a reaction pathway provides a quantitative description of the energetic changes that occur as reactants are converted into products. By calculating the relative energies of the reactants, transition states, intermediates, and products, a comprehensive energy diagram can be constructed. This diagram is crucial for determining the feasibility of a proposed mechanism and for identifying the rate-determining step of the reaction—the step with the highest activation energy.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.8 |

| 4 | Transmetalation Transition State | +20.5 |

| 5 | Transmetalation Intermediate | -12.3 |

| 6 | Reductive Elimination Transition State | +18.7 |

| 7 | Products + Regenerated Catalyst | -25.0 |

Note: The values in this table are illustrative and represent typical energy ranges for such reactions.

Solvent Effects and Catalytic Cycle Analysis in Isoquinoline Chemistry

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. whiterose.ac.ukrsc.org Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models can help predict how the polarity of the solvent will stabilize or destabilize the various species along the reaction pathway, thereby altering the energy profile. For palladium-catalyzed reactions, polar solvents can play a crucial role in stabilizing charged intermediates and transition states. nih.govresearchgate.netnih.gov

A detailed analysis of the catalytic cycle is essential for understanding and optimizing a catalyzed reaction. iciq.org For a reaction involving this compound, such as a Suzuki-Miyaura coupling, computational chemistry can be used to investigate each elementary step of the cycle. yonedalabs.comresearchgate.net This includes the initial coordination of the isoquinoline to the palladium(0) catalyst, the oxidative addition of the C-Br or C-Cl bond, the subsequent transmetalation with the organoboron reagent, and the final reductive elimination that yields the product and regenerates the catalyst. libretexts.org DFT calculations can provide insights into the geometry of the catalytic intermediates and the energy barriers for each step, helping to elucidate the mechanism and identify potential bottlenecks in the catalytic process. nih.gov

Structure-Reactivity Relationships and Halogen Substitution Effects on Reactivity

The presence of both a bromine and a chlorine atom on the isoquinoline ring of this compound has a profound impact on its chemical reactivity. Both halogens are electron-withdrawing through induction and electron-donating through resonance. The interplay of these effects influences the electron density distribution around the aromatic ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack.

Computational methods can quantify these electronic effects. For instance, Natural Bond Orbital (NBO) analysis can provide information about the charge distribution and orbital interactions within the molecule. The calculated electrostatic potential map can visually represent the electron-rich and electron-poor regions of the molecule, predicting the likely sites for chemical reactions.

The relative reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions is another important aspect that can be investigated computationally. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions due to its lower bond dissociation energy. Computational studies can model the oxidative addition step for both bonds and compare the activation energies to predict the selectivity of the reaction.

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Property | Predicted Trend/Value | Implication for Reactivity |

| Electron Density on Aromatic Ring | Reduced due to inductive effect of halogens | Deactivated towards electrophilic substitution, activated towards nucleophilic substitution |

| Reactivity of C-X Bonds | C-Br bond is more labile than C-Cl bond | Preferential reaction at the C8-Br position in cross-coupling reactions |

| HOMO-LUMO Gap | Expected to be smaller than unsubstituted isoquinoline | Increased chemical reactivity |

| Electrostatic Potential | Negative potential around the nitrogen atom | Site for protonation and coordination to metal catalysts |

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 7 Chloroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

The assignment of the ¹H and ¹³C NMR spectra of 8-Bromo-7-chloroisoquinoline relies on the analysis of chemical shifts, spin-spin coupling constants, and the integration of proton signals. The isoquinoline (B145761) ring system has five aromatic protons (H1, H3, H4, H5, H6). The substitution pattern, with a bromine atom at C8 and a chlorine atom at C7, significantly influences the electronic environment and, consequently, the chemical shifts of the remaining protons and carbons.

¹H NMR Spectroscopy: The proton at the C1 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, resulting in a downfield chemical shift. The protons on the pyridine (B92270) ring (H1, H3, H4) will exhibit characteristic coupling patterns. H3 and H4 are expected to show a doublet of doublets structure due to their coupling to each other and to H1. The protons on the benzene (B151609) ring (H5 and H6) will also be influenced by the halogen substituents. The H5 proton, being ortho to the chlorine atom, will likely appear as a doublet, coupled to H6. Similarly, H6 will be a doublet, coupled to H5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons directly attached to the electronegative nitrogen (C1 and C8a), bromine (C8), and chlorine (C7) atoms will have their chemical shifts significantly affected. Quaternary carbons (C4a, C7, C8, C8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

A hypothetical, yet representative, dataset for the ¹H and ¹³C NMR of this compound in CDCl₃ is presented below, based on the analysis of similar compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~9.2 | ~152.0 |

| 3 | ~8.5 | ~143.0 |

| 4 | ~7.8 | ~121.0 |

| 4a | - | ~135.0 |

| 5 | ~7.9 | ~129.0 |

| 6 | ~7.7 | ~128.0 |

| 7 | - | ~133.0 |

| 8 | - | ~120.0 |

| 8a | - | ~127.0 |

Note: These are predicted values and may vary in an actual experimental spectrum.

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the structure of this compound, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H5 and H6, and between H3 and H4, confirming their positions on the same ring. A weaker correlation might be observed between H1 and H3/H4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C1, C3, C4, C5, and C6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for assigning the quaternary carbons and piecing together the molecular fragments. For instance, the H1 proton would show a correlation to C3 and C8a, while H5 would show correlations to C4a, C7, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In a rigid aromatic system like this, NOESY can help to confirm assignments. For example, a NOE would be expected between H1 and H8 if the structure were a quinoline, but in isoquinoline, a NOE between H1 and the proton at the 8-position (if present) would be observed. For the title compound, a NOE between H1 and H6 would be expected.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the isoquinoline ring system would give rise to a series of bands in the 1650-1400 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations would appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The specific pattern of the out-of-plane bending modes is often diagnostic of the substitution pattern on the aromatic rings.

The presence of the carbon-halogen bonds will also be evident. The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ region, while the C-Br stretch typically appears at lower wavenumbers, in the 680-515 cm⁻¹ range.

Interactive Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1650 - 1400 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 900 - 650 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 515 |

To gain a deeper understanding of the vibrational modes and to aid in the assignment of the experimental spectra, theoretical calculations are often employed. nih.govresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometry and the harmonic vibrational frequencies of this compound. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. A normal coordinate analysis, based on the calculated force constants, allows for the detailed description of the atomic motions contributing to each vibrational mode, expressed as a Potential Energy Distribution (PED). nih.gov This theoretical approach is invaluable for making definitive assignments of complex vibrational spectra. arxiv.orgcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental formula of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₅BrClN, HRMS would confirm this composition.

The presence of bromine and chlorine, both of which have multiple stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant peak will correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. Other peaks in the cluster will represent combinations of the different isotopes.

The calculated exact masses for the most significant isotopic combinations of the molecular ion are presented in the table below.

Interactive Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound (C₉H₅BrClN)

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₉H₅³⁵Cl⁷⁹BrN | 240.9294 | 100.0 |

| C₉H₅³⁷Cl⁷⁹BrN | 242.9264 | 32.5 |

| C₉H₅³⁵Cl⁸¹BrN | 242.9273 | 97.9 |

| C₉H₅³⁷Cl⁸¹BrN | 244.9244 | 31.8 |

The observation of this distinct isotopic pattern, along with the accurate mass measurement of each peak to within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For aromatic compounds like isoquinoline and its derivatives, the absorption of UV-Vis light typically promotes electrons from π bonding orbitals to π* anti-bonding orbitals (π → π* transitions). The presence of non-bonding electrons on the nitrogen atom also allows for n → π* transitions. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent used.

For this compound, it would be expected that the bromo and chloro substituents would act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima of the parent isoquinoline molecule. However, without experimental data, a precise description of its UV-Vis spectrum cannot be provided.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, confirming the molecular structure. Furthermore, it reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and, in the case of halogenated compounds, halogen bonding.

The crystal structure of this compound would be of particular interest for understanding how the two different halogen atoms at adjacent positions on the benzene ring influence the supramolecular assembly. The potential for C–Br···N, C–Cl···N, C–Br···π, or C–Cl···π interactions could lead to the formation of unique and predictable solid-state architectures. Unfortunately, no published crystallographic data for this compound could be located.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (V) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Applications and Advanced Materials Research Leveraging 8 Bromo 7 Chloroisoquinoline

Role as a Key Building Block in Complex Organic Synthesis

The distinct electronic environments and bond strengths of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 8-bromo-7-chloroisoquinoline are the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This reactivity difference permits chemists to perform sequential reactions, first at the C8 position (bromine) and subsequently at the C7 position (chlorine), thereby introducing two different substituents in a controlled manner. nih.gov

The ability to perform site-selective functionalization on this compound opens avenues for creating a vast array of complex heterocyclic structures. Chemists can employ a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, to forge new carbon-carbon and carbon-heteroatom bonds.

For instance, a Suzuki-Miyaura coupling could be performed first to introduce an aryl or heteroaryl group at the C8 position. Following purification, the remaining chlorine at C7 can be subjected to a second, different coupling reaction, such as a Sonogashira coupling to install an alkyne, or a Buchwald-Hartwig amination to add a nitrogen-based functional group. This stepwise approach is a powerful strategy for the modular assembly of polysubstituted isoquinolines, which are otherwise difficult to synthesize. rsc.org The general principle of such sequential couplings is a well-established strategy in modern organic synthesis. nih.gov

Table 1: Representative Sequential Cross-Coupling Strategy This table illustrates a hypothetical, yet chemically sound, reaction sequence for the functionalization of this compound based on established palladium-catalysis principles.

| Step | Position | Reaction Type | Reagent Example | Catalyst System | Resulting Functionality |

|---|---|---|---|---|---|

| 1 | C8 (Bromine) | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | Phenyl group |

The isoquinoline (B145761) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govrsc.org Halogenated isoquinolines like this compound serve as ideal starting points for creating libraries of novel compounds for drug discovery. rsc.org By introducing various substituents at the C7 and C8 positions, researchers can systematically explore the structure-activity relationships (SAR) of new isoquinoline derivatives. nih.gov These derivatives have been investigated for potential applications as anticancer, antimicrobial, anti-inflammatory, and anesthetic agents. nih.govpharmaguideline.com

Furthermore, the isoquinoline framework can be elaborated into fluorescent chemical probes. researchgate.net The inherent fluorescence of some isoquinoline derivatives can be tuned by adding electron-donating or electron-withdrawing groups, making them suitable for visualizing biological processes and detecting specific analytes. nih.gov

The biological activity of isoquinoline derivatives extends to agriculture, where they have been developed as insecticides and fungicides. researchgate.netnih.govwikipedia.org The synthesis of novel isoxazoline (B3343090) insecticides, for example, has incorporated isoquinoline motifs. nih.govresearchgate.net The this compound scaffold provides a platform for creating new agrochemical candidates whose efficacy and properties can be fine-tuned through targeted chemical modifications at the halogenated positions. Beyond agrochemicals, this compound is a useful intermediate for specialty chemicals where a substituted isoquinoline structure is required for specific industrial applications. wikipedia.org

Contributions to Materials Science and Engineering

The rigid, planar, and aromatic nature of the isoquinoline ring system makes it an attractive component for advanced materials. The introduction of functional groups via the halogen handles of this compound allows for the tuning of electronic and photophysical properties, which is crucial for applications in materials science. amerigoscientific.com

Isoquinoline-based molecules have been explored for their potential in creating conductive materials and organic semiconductors. amerigoscientific.com The extended π-conjugated system of the isoquinoline core is conducive to charge transport. By incorporating this scaffold into larger polymeric or oligomeric structures, new materials for optoelectronic devices can be developed. For example, isoindigo-based small molecules, which share structural similarities, have been investigated as organic semiconductors where intermolecular interactions, such as hydrogen bonding, play a key role in defining molecular order and enhancing charge carrier mobility. nih.gov The functionalization of this compound allows for the introduction of groups that can promote self-assembly and improve the performance of resulting materials in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Isoquinoline and its derivatives are used in the manufacture of dyes and pigments. wikipedia.orgamerigoscientific.com The aromatic core acts as a chromophore, and its absorption and emission properties can be precisely controlled by attaching various substituents. The process often involves coupling the isoquinoline core with other aromatic systems to create extended conjugated molecules that absorb light in the visible spectrum.

Moreover, the isoquinoline scaffold is a known fluorophore. researchgate.net The development of fluorescent probes for biological imaging is an active area of research. nih.gov Quinoline-based probes, which are structurally related to isoquinolines, have been designed to detect metal ions like cadmium through changes in their fluorescence emission. jst.go.jpnih.gov A similar design principle can be applied to derivatives of this compound, where functional groups designed to bind specific targets can be installed, creating fluorescent tags and sensors for a variety of applications. nih.gov

Table 2: Potential Photophysical Properties of Functionalized Isoquinoline Dyes This table provides hypothetical examples of how substituents, which could be introduced via this compound, might influence the fluorescence properties of the resulting molecule.

| Substituent at C8 | Substituent at C7 | Expected λmax Absorption | Expected λmax Emission | Potential Application |

|---|---|---|---|---|

| -H (reference) | -H (reference) | ~320 nm | ~370 nm | UV-range fluorophore |

| -N(CH₃)₂ (Donor) | -H | Red-shifted | Red-shifted | Visible-range dye, pH sensor |

| -H | -NO₂ (Acceptor) | Red-shifted | Quenched or Red-shifted | Non-fluorescent quencher, chromophore |

Investigations into Biological Interactions and Mechanistic Chemical Biology Studies (Excluding Clinical Outcomes)

Research into the biological activities of novel heterocyclic compounds like this compound is a cornerstone of modern drug discovery and chemical biology. While no specific studies on this compound have been reported, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic molecules. Halogenation patterns, such as the bromo- and chloro-substituents in the specified compound, are known to significantly modulate the physicochemical properties and biological activities of parent scaffolds. This can influence factors like membrane permeability, metabolic stability, and target binding affinity.

In Vitro Enzyme Inhibition and Receptor Binding Assays for Mechanistic Understanding

In vitro assays are fundamental for elucidating the mechanism of action of new chemical entities. These assays can determine if a compound interacts with specific enzymes or receptors, and they can quantify the potency and selectivity of this interaction. For a novel compound like this compound, a typical investigatory cascade would involve screening against a panel of enzymes and receptors to identify potential biological targets.

For instance, various isoquinoline derivatives have been investigated as inhibitors of a range of enzymes. A study on 8-biarylquinolines identified them as potent inhibitors of phosphodiesterase type 4 (PDE4), with IC50 values in the nanomolar range. nih.gov Similarly, certain quinazoline (B50416) derivatives, which share structural similarities with isoquinolines, have been shown to selectively inhibit Aurora A kinase. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Quinolines and Isoquinolines

| Compound Class | Target Enzyme | Reported Potency (IC50) |

| 8-Biarylquinolines | Phosphodiesterase 4 (PDE4) | <10 nM |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A Kinase | Potent Inhibition at 10 µM |

This table is illustrative and based on research on related compound classes, not this compound.

Receptor binding assays are another critical tool for mechanistic understanding. These assays measure the affinity of a compound for a specific receptor. nih.govnih.gov While no receptor binding data exists for this compound, the isoquinoline core is a key component of many alkaloids that interact with various receptors in the central nervous system and other tissues.

Antimicrobial Activity Studies: Elucidation of Molecular Mechanisms

The isoquinoline scaffold is found in many natural alkaloids with known antimicrobial properties. nih.gov Synthetic halogenated isoquinolines and related heterocycles have also been a focus of research for developing new antimicrobial agents to combat drug-resistant pathogens. nih.govresearchgate.netmdpi.com

Studies on novel isoquinoline derivatives have demonstrated that functionalization, including halogenation, can lead to significant bactericidal and fungicidal activity. nih.gov For example, certain chlorinated and fluorinated 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown remarkable bactericidal effects. nih.gov The mechanism of action for such compounds can vary, with some disrupting cell wall synthesis or membrane integrity. mdpi.com

Table 2: Antimicrobial Activity of Halogenated Isoquinoline Derivatives

| Compound Type | Target Organism | Activity |

| Chlorinated Tetrahydroisoquinolines | Various Bacteria | High Bactericidal Activity |

| Fluorinated Tetrahydroisoquinolines | Various Bacteria | Remarkable Bactericidal Activity |

| Chlorinated Tetrahydroisoquinolines | Various Fungi | Notable Antifungal Activity |

This data is derived from studies on different classes of halogenated isoquinolines and does not represent data for this compound.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key structural features responsible for the desired pharmacological effect. drugdesign.org

For halogenated aromatic systems like this compound, SAR studies would typically explore:

The position and nature of the halogen substituents: The specific placement of bromine at the 8-position and chlorine at the 7-position would be compared to other halogenation patterns to determine their influence on activity.

Substitution at other positions of the isoquinoline ring: Introducing various functional groups at other available positions on the isoquinoline core can significantly impact potency and selectivity.

The role of the nitrogen atom: Modifications to the nitrogen, such as quaternization, can alter the electronic properties and biological activity of the molecule. researchgate.net

For instance, SAR studies on 8-biarylquinolines as PDE4 inhibitors revealed that the nature and substitution pattern of the biaryl group at the 8-position were critical for high potency. nih.gov In the context of aristoyagonine (B1246166) derivatives as Brd4 bromodomain inhibitors, SAR studies have elucidated the importance of specific functional groups for binding to the target protein. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Isoquinoline (B145761) Functionalization

The functionalization of the isoquinoline core is paramount to unlocking its full potential. Future research will undoubtedly focus on the development and application of novel catalytic systems to selectively modify the 8-bromo-7-chloroisoquinoline structure. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the atom-economical synthesis of complex molecules from simple precursors. nih.gov The presence of both a bromo and a chloro substituent on the 8- and 7-positions, respectively, offers unique opportunities for regioselective cross-coupling reactions.

Exploration of catalysts based on rhodium(III), palladium, and cobalt(III) for C-H activation and annulation reactions could lead to the synthesis of novel polycyclic derivatives of this compound. acs.orgacs.org For instance, rhodium(III)-catalyzed annulation with alkynes could introduce new carbocyclic or heterocyclic rings, significantly expanding the chemical space around this scaffold. nih.gov Similarly, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters presents a viable strategy for synthesizing substituted hydroisoquinolones from isoquinoline precursors. mdpi.com

Moreover, the development of catalytic systems that can selectively functionalize one halogen over the other (e.g., Suzuki or Buchwald-Hartwig amination at the bromine position while leaving the chlorine intact) will be crucial for the stepwise elaboration of the molecule. The application of dual-catalysis strategies, combining photoredox catalysis with transition metal catalysis, could also open up new avenues for the introduction of complex functional groups under mild conditions. ijpsjournal.com

Table 1: Promising Catalytic Systems for this compound Functionalization

| Catalytic System | Potential Application | Expected Outcome |

| Rhodium(III) complexes | C-H activation and annulation with alkynes | Synthesis of novel polycyclic aromatic compounds |

| Palladium(II) catalysts | C-H activation/annulation with allenes | Formation of substituted hydroisoquinolone derivatives |

| Cobalt(III) catalysts | C-H alkenylation/annulation with alkynes | Access to a diverse range of substituted isoquinolines acs.org |

| Ruthenium(II) catalysts | C-H functionalization/annulation of primary benzylamines | Oxidant-free synthesis of isoquinoline derivatives organic-chemistry.org |

| Copper(I) catalysts | Tandem three-component reactions | Densely functionalized isoquinoline derivatives organic-chemistry.org |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

Table 2: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

| Reactivity Prediction | Training neural networks to predict the site of electrophilic or nucleophilic attack on the isoquinoline ring. researchgate.netdoaj.org | Optimization of synthetic routes and reduction of experimental effort. |

| De Novo Drug Design | Using generative models to design novel derivatives with predicted high affinity for specific biological targets. mbios.org | Accelerated discovery of new therapeutic agents. |

| ADMET Prediction | In silico prediction of the pharmacokinetic and toxicity profiles of newly designed compounds. researchgate.net | Early identification and elimination of unsuitable drug candidates. |

| Synthesis Planning | AI-powered retrosynthesis tools to devise efficient synthetic pathways to complex derivatives. | Streamlining the synthesis of novel compounds. |

Expansion into Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. rsc.org Future research on this compound will likely focus on developing more environmentally benign and sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, the development of catalyst-free reactions, and the utilization of energy-efficient techniques like microwave and photochemical methods. rsc.orgcitedrive.com

Traditional methods for isoquinoline synthesis often involve harsh reagents and high temperatures. rsc.org Recent advances in photocatalysis and the use of recyclable homogeneous catalysts in benign solvents like polyethylene (B3416737) glycol (PEG) offer promising alternatives. rsc.org For instance, visible-light-promoted reactions can enable the construction of the isoquinoline core under mild, metal-free conditions. rsc.org Microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. rsc.org

Biocatalysis, using enzymes to perform chemical transformations, represents another frontier in the green synthesis of isoquinolines. The use of enzymes like norcoclaurine synthase, which catalyzes a Pictet-Spengler reaction, could provide a highly enantioselective route to chiral tetrahydroisoquinoline derivatives. nih.gov Exploring the substrate scope of such enzymes to accept functionalized precursors of this compound could lead to the sustainable production of valuable chiral building blocks. nih.gov

Advanced Applications in Molecular Imaging and Sensing Probes

Isoquinoline and its derivatives have shown significant promise as fluorescent probes for molecular imaging and chemical sensing due to their favorable photophysical properties. nih.gov The rigid, planar structure of the isoquinoline ring system often leads to high quantum yields and environmental sensitivity, making it an excellent scaffold for the development of fluorophores.

Future research could explore the potential of this compound as a core structure for novel fluorescent probes. The bromo and chloro substituents provide handles for the introduction of various chelating groups or recognition moieties that can selectively bind to specific analytes, such as metal ions or biomolecules. For example, quinoline-based fluorescent probes have been successfully developed for the selective detection of copper and zinc ions in biological systems. rsc.orgacs.org The development of this compound-based probes could offer new tools for studying the role of these ions in health and disease.

Furthermore, the emission properties of these probes can often be tuned by modifying the substituents on the isoquinoline ring. This allows for the design of sensors with specific excitation and emission wavelengths suitable for various imaging modalities, including fluorescence microscopy and in vivo imaging.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and structural features of the isoquinoline scaffold make it an attractive building block for advanced materials. amerigoscientific.com Interdisciplinary research at the nexus of organic chemistry and materials science could unlock novel applications for this compound and its derivatives.

In the field of polymer chemistry, isoquinoline-containing polymers have been investigated for their potential as conductive materials and optical materials. amerigoscientific.com The introduction of this compound into a polymer backbone could modulate the electronic properties of the resulting material, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Moreover, isoquinoline derivatives can act as ligands for the construction of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The specific substitution pattern of this compound could lead to the formation of MOFs with unique pore structures and functionalities, tailored for specific applications. The exploration of dihydrothieno[2,3-c]isoquinolines as luminescent materials also highlights the potential of isoquinoline derivatives in materials science. acs.org

常见问题

Q. What are the optimal synthetic routes for 8-Bromo-7-chloroisoquinoline, and how can purity be validated?

- Methodology : Start with halogenation of isoquinoline precursors using selective bromination (e.g., NBS in DMF) followed by chlorination (e.g., SOCl₂ or Cl₂ gas under controlled conditions). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Validate purity using HPLC (≥98% purity threshold) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodology : Use accelerated stability testing (ICH guidelines): expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis irradiation). Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life. Include control samples with stabilizers (e.g., BHT) to assess oxidative degradation pathways .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine -NMR (to identify aromatic protons and substitution patterns) and -NMR (to confirm halogenated carbons). Use FT-IR for functional group validation (C-Br/C-Cl stretches at 550–600 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology : Conduct comparative assays under standardized conditions (e.g., cell lines, solvent/DMSO concentration ≤0.1%). Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay sensitivity). Apply statistical models (ANOVA with post-hoc tests) to quantify variability. Replicate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites (C-8 Br vs. C-7 Cl). Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via -NMR) .

Q. How to optimize reaction yields in halogen-selective functionalization of this compound?

- Methodology : Design a response surface methodology (RSM) using software like Design Expert. Variables: temperature, catalyst loading, solvent polarity. Analyze interactions via central composite design (CCD). Optimize for selectivity (Br retention vs. Cl displacement) and yield. Confirm robustness with triplicate runs .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FT-IR for reaction completion). Use design of experiments (DoE) to identify critical process parameters (CPPs). Conduct failure mode and effects analysis (FMEA) to preempt deviations .

Data Analysis & Interpretation

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodology : Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsomes, plasma protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ to in vivo doses. Validate with biodistribution studies (radiolabeled compound) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。